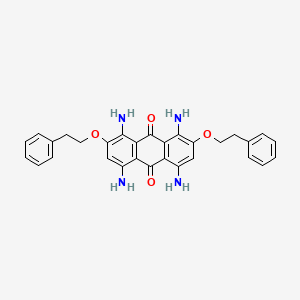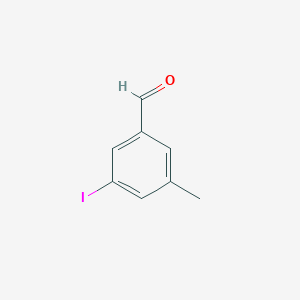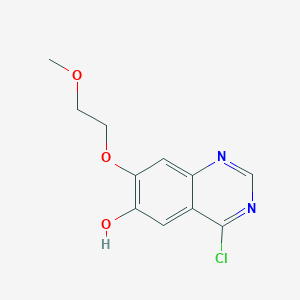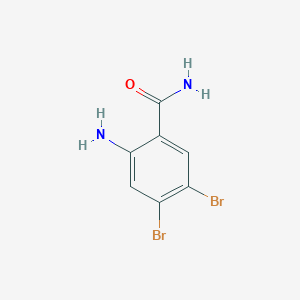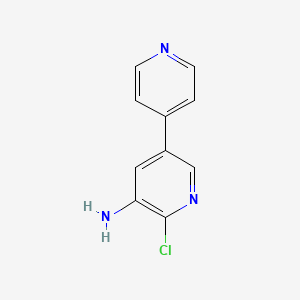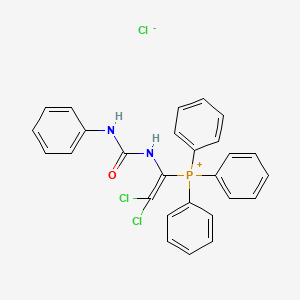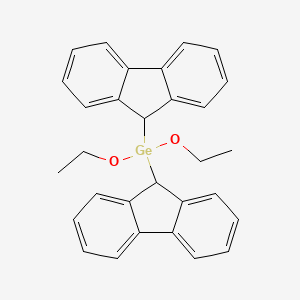
Diethoxydi(9H-fluoren-9-yl)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
diethoxy-bis(9H-fluoren-9-yl)germane , is a chemical compound with the molecular formula C30H26GeO2. It belongs to the class of organogermanium compounds and contains a germanium atom bonded to two fluorenyl (9H-fluoren-9-yl) groups via ethoxy (diethoxy) linkages .
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of diethoxydi(9H-fluoren-9-yl)germane involves several methods, including:
Grignard Reaction: Reacting fluorenyl magnesium bromide with germanium tetrachloride.
Reductive Coupling: Combining fluorene with germanium tetrachloride using a reducing agent.
Metalation and Alkylation: Treating fluorene with a strong base followed by reaction with an alkylating agent containing germanium.
Hydrometallation: Adding germanium hydride to fluorene.
Industrial Production:: While industrial-scale production methods are limited, research laboratories typically prepare this compound using the methods mentioned above.
Analyse Chemischer Reaktionen
Diethoxydi(9H-fluoren-9-yl)germane undergoes various reactions:
Oxidation: It can be oxidized to form germanium oxides.
Reduction: Reduction of the germanium center yields diethoxyfluorene.
Substitution: The ethoxy groups can be replaced by other functional groups. Common reagents include Grignard reagents, reducing agents (such as lithium aluminum hydride), and alkylating agents.
Major products:
- Oxidation: Germanium oxides (GeOx).
- Reduction: Diethoxyfluorene.
Wissenschaftliche Forschungsanwendungen
Diethoxydi(9H-fluoren-9-yl)germane finds applications in:
Organic Synthesis: As a building block for novel organic compounds.
Semiconductor Industry: As a precursor for germanium-containing materials.
Photovoltaics: In the development of organic solar cells.
Catalysis: As a catalyst in various reactions.
Wirkmechanismus
The exact mechanism of action remains an active area of research. its unique structure suggests potential interactions with biological targets and pathways. Further studies are needed to elucidate its effects.
Vergleich Mit ähnlichen Verbindungen
While diethoxydi(9H-fluoren-9-yl)germane is relatively rare, it shares similarities with other organogermanium compounds, such as triethylgermanium and tetraethylgermanium. Its distinct fluorenyl substituents set it apart from these analogs.
Eigenschaften
CAS-Nummer |
921595-48-4 |
|---|---|
Molekularformel |
C30H28GeO2 |
Molekulargewicht |
493.2 g/mol |
IUPAC-Name |
diethoxy-bis(9H-fluoren-9-yl)germane |
InChI |
InChI=1S/C30H28GeO2/c1-3-32-31(33-4-2,29-25-17-9-5-13-21(25)22-14-6-10-18-26(22)29)30-27-19-11-7-15-23(27)24-16-8-12-20-28(24)30/h5-20,29-30H,3-4H2,1-2H3 |
InChI-Schlüssel |
PDFQOZCDKZUPQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Ge](C1C2=CC=CC=C2C3=CC=CC=C13)(C4C5=CC=CC=C5C6=CC=CC=C46)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(3-Chloro-4-hydroxyphenyl)phenyl]-(4-fluoro-3-hydroxyphenyl)methanone](/img/structure/B13141720.png)
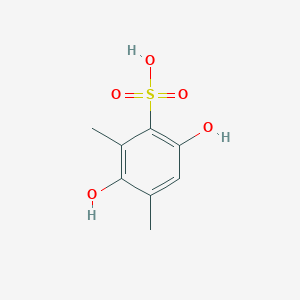
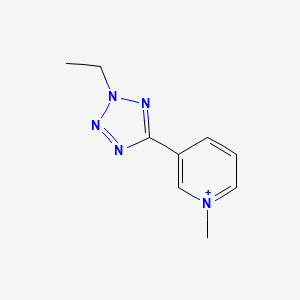
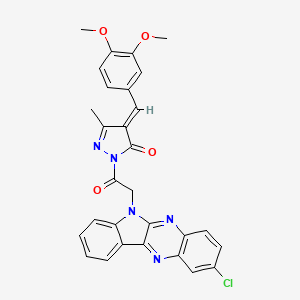
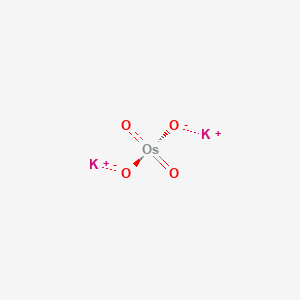
![4-(4-Chlorobenzyl)-7-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13141741.png)


